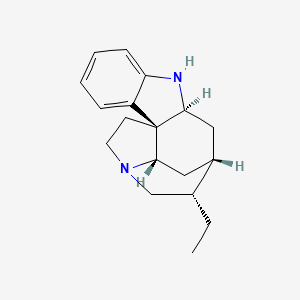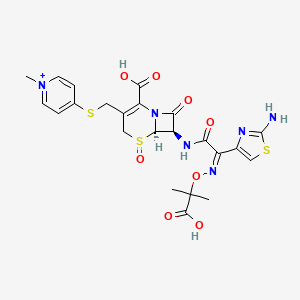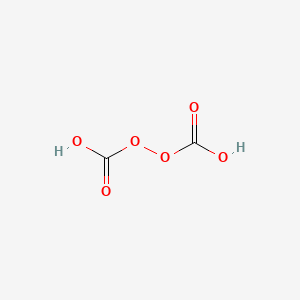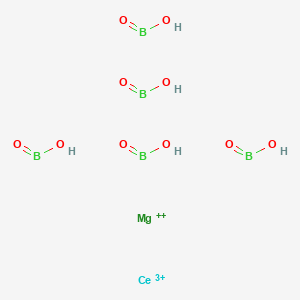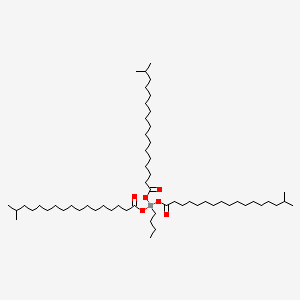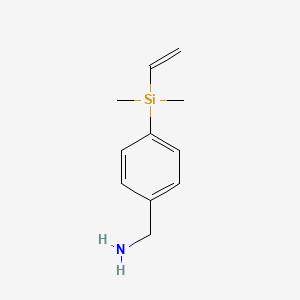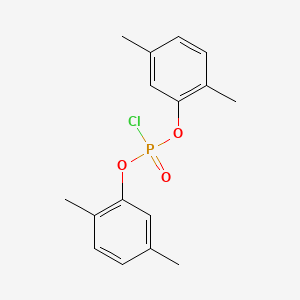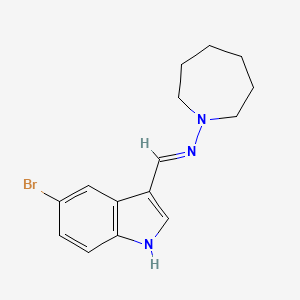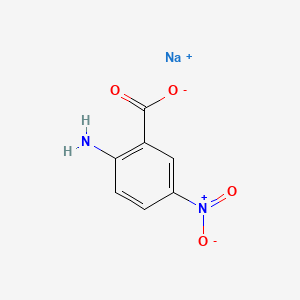![molecular formula C13H13Br2N B12647514 2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide CAS No. 13612-74-3](/img/structure/B12647514.png)
2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 340253 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 340253 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of NSC 340253 is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory synthesis methods and employing continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
NSC 340253 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 340253 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 340253 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
The reaction conditions typically involve controlled temperatures, specific solvents (such as dichloromethane or ethanol), and inert atmospheres (like nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 340253 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
NSC 340253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies related to cell signaling, enzyme inhibition, and metabolic pathways.
Medicine: NSC 340253 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of NSC 340253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to NSC 340253 include:
- NSC 18509
- NSC 12345
- NSC 67890
Uniqueness
NSC 340253 stands out due to its unique chemical structure and properties, which confer specific reactivity and selectivity in various reactions. Its versatility in different fields of research and industry further highlights its significance compared to similar compounds.
特性
CAS番号 |
13612-74-3 |
|---|---|
分子式 |
C13H13Br2N |
分子量 |
343.06 g/mol |
IUPAC名 |
2-bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrN.BrH/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
VLVUEHRQMWCCSM-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1C[N+]2=CC=CC=C2Br.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


